molecular formula C27H23N5OS2 B10883767 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B10883767
M. Wt: 497.6 g/mol
InChI Key: UWJAAKXNXGHOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a [1,2,4]triazino[5,6-b]indole core linked via a sulfur atom to a phenothiazine moiety substituted with a butyl group. Its synthesis involves multi-step reactions, typically starting with nucleophilic substitution or condensation between thiol-containing intermediates and α-halogenated ketones. For example, describes analogous syntheses where ethyl 2-bromoacetate reacts with triazinoindole-phenothiazine precursors under basic conditions (e.g., K₂CO₃/DMF), followed by purification via column chromatography .

Properties

Molecular Formula

C27H23N5OS2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C27H23N5OS2/c1-2-3-16-31-19-11-5-4-10-18(19)25-26(31)28-27(30-29-25)34-17-24(33)32-20-12-6-8-14-22(20)35-23-15-9-7-13-21(23)32/h4-15H,2-3,16-17H2,1H3

InChI Key

UWJAAKXNXGHOPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Key Intermediates and Reagents

Intermediate/ReagentRoleSource
3-Amino-phenothiazineCore precursor
Lawesson’s reagentThioamide formation
Chloroacetyl chlorideEthanone synthesis
Potassium carbonateBase for alkylation

Stepwise Reaction Mechanisms and Conditions

Synthesis of 5-Butyl-5H- Triazino[5,6-b]Indole-3-thiol

The triazinoindole core is constructed via oxidative cyclization of N-(phenothiazin-3-yl)-thioamide intermediates.

Procedure :

  • Thioamide Formation :

    • 3-Amino-phenothiazine (1.0 eq) is treated with butyryl chloride (1.2 eq) in dichloromethane (DCM) under nitrogen to form N-(phenothiazin-3-yl)-butyramide.

    • Lawesson’s reagent (0.6 eq) in toluene reflux converts the amide to thioamide (72% yield).

  • Oxidative Cyclization :

    • Thioamide intermediate undergoes cyclization in the presence of iodine (1.5 eq) and dimethylformamide (DMF) at 110°C for 6 hours, yielding the triazinoindole thiol (58% yield).

Critical Parameters :

  • Electron-withdrawing groups on the thioamide improve cyclization efficiency (e.g., nitro substituents increase yield to 75%).

  • Excess iodine leads to over-oxidation, reducing yields by 10–15%.

Preparation of 1-(10H-Phenothiazin-10-yl)Ethanone

Friedel-Crafts acylation of phenothiazine introduces the ethanone moiety.

Procedure :

  • Phenothiazine (1.0 eq) is dissolved in nitrobenzene at 0°C, followed by dropwise addition of chloroacetyl chloride (1.1 eq) and AlCl₃ (1.3 eq).

  • Reaction proceeds at 25°C for 12 hours, yielding 1-(10H-phenothiazin-10-yl)ethanone (68% yield).

Side Reactions :

  • Over-acylation occurs above 30°C, forming diacylated byproducts (up to 22%).

Coupling via Sulfanyl Bridge Formation

The final step involves nucleophilic substitution between the triazinoindole thiolate and ethanone bromide.

Procedure :

  • Bromination : 1-(10H-Phenothiazin-10-yl)ethanone is brominated using PBr₃ (1.2 eq) in DCM (85% yield).

  • Alkylation :

    • Triazinoindole thiol (1.0 eq) is deprotonated with K₂CO₃ (2.0 eq) in acetonitrile.

    • Ethanone bromide (1.05 eq) is added at 0°C, and the mixture is stirred for 24 hours (62% yield).

Solvent Impact :

SolventYield (%)
Acetonitrile62
DMF48
THF55

Optimization Strategies and Challenges

Cyclization Efficiency Enhancements

  • Microwave Assistance : Reducing cyclization time from 6 hours to 45 minutes improves yield to 70%.

  • Catalyst Screening :

    CatalystYield (%)
    Iodine58
    H₂O₂/AcOH51
    DDQ49

Byproduct Mitigation

  • Temperature Control : Maintaining alkylation below 10°C reduces disulfide formation from 18% to 5%.

  • Purification Techniques : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted thiol (purity >98%).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 7.84 (s, 1H, triazinoindole H-2)

    • δ 7.20 (s, 1H, phenothiazine H-7)

    • δ 4.12 (t, 2H, butyl CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 497.1543 [M+H]⁺

  • Calculated : 497.1538 (C₂₇H₂₃N₅OS₂).

Comparative Analysis with Analogous Compounds

Triazinoindole Derivatives

CompoundYield (%)Activity
5-Methyl analog55Antimicrobial
5-Nitro analog75Anticancer

Phenothiazine-Ethanone Hybrids

Hybrid StructureCoupling Efficiency (%)
Sulfanyl bridge62
Ether bridge41
Amide bridge34

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a triazinoindole moiety linked to a phenothiazine unit, which enhances its chemical properties and therapeutic potential.

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving iron chelation. By binding to ferrous ions, it can deplete intracellular iron levels, leading to apoptosis in cancer cells via mitochondrial pathways involving proteins such as Bcl-2 and cleaved caspase-3.
  • Enzyme Inhibition: It shows promise as an enzyme inhibitor, potentially interacting with various biological macromolecules and signaling pathways .

2. Biological Studies:

  • Cellular Mechanisms: In vitro studies indicated that the compound could induce apoptosis in cancer cell lines (e.g., BT-474) by disrupting tubulin polymerization and causing cell cycle arrest .
  • Drug Development: The unique structure allows for further modifications to enhance its efficacy against specific targets in cancer therapy.

3. Industrial Applications:

  • Material Science: The compound's properties may be exploited in developing new materials with specific chemical and physical characteristics, which could have applications in various industries, including pharmaceuticals and biotechnology.

Case Studies

Case Study 1: Anticancer Evaluation
A study investigated derivatives of the compound for their cytotoxic effects on human cancer cell lines. Among the tested compounds, those with structural similarities to 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone exhibited significant inhibition of cell growth and induced apoptosis through various cellular pathways .

Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action highlighted that the compound selectively binds to iron ions, leading to reduced availability of iron necessary for cancer cell proliferation. This interaction not only inhibited growth but also triggered apoptotic pathways in treated cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, which can lead to the inhibition of cancer cell proliferation by depleting intracellular iron levels. This interaction can induce apoptosis in cancer cells through the mitochondria pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Table 1: Substituent Effects on the Triazinoindole-Phenothiazine Scaffold

Compound Name / ID Substituent on Triazinoindole Key Structural Features Biological Notes (if available) Reference
Target Compound Butyl (C₄H₉) Butyl chain enhances lipophilicity Potential antitumor activity (inferred)
Compound 27 () Pentanoate ester Ester group improves solubility Antitumor via p53 induction
Compound 28 () Ethyl acetate Ethoxycarbonyl for metabolic stability Synthesized as intermediate
Compound 29 () Acetic acid Carboxylic acid for ionic interactions Improved cellular uptake (hypothesized)
Compound 30 () 2-Hydroxyethyl Hydrophilic hydroxyl group Unreported activity
Compound Methyl Compact substituent for steric flexibility No explicit bioactivity data
Compound Benzyl Aromatic benzyl for π-π stacking Unreported

Key Observations :

  • Butyl vs. Smaller Alkyl Groups : The butyl chain in the target compound likely increases membrane permeability compared to methyl () or ethyl () analogs, though this may reduce aqueous solubility .
  • Ester vs. Acid Functionalization : Compound 27 (ester) and 29 (carboxylic acid) demonstrate how polar groups modulate pharmacokinetics. Esters are typically prodrugs, whereas acids may directly engage targets via ionic interactions .

Phenothiazine-Linked Modifications

Table 2: Phenothiazine Derivative Comparisons

Compound Name / ID Phenothiazine Modification Key Features Synthesis Method Reference
Target Compound 1-(10H-Phenothiazin-10-yl) Ethanone linker for conformational rigidity Nucleophilic substitution
Compound 2-(10H-Phenothiazin-10-yl)acetic acid Carboxylic acid linker Hydrolysis of ester precursors
Compound Imidazo[2,1-b][1,3,4]thiadiazole Heterocyclic fusion for enhanced planararity Condensation with thiadiazolamine
Compound Dioxaphosphinane 2-oxide Phosphorus-containing heterocycle Microwave-assisted synthesis

Key Observations :

  • Ethanone vs. Acetic Acid Linkers: The ethanone group in the target compound provides rigidity, while acetic acid derivatives () introduce hydrogen-bonding capacity .
  • Heterocyclic Fusion: ’s imidazo-thiadiazole-phenothiazine hybrid shows how fused heterocycles can enhance DNA intercalation or enzyme inhibition .

Biological Activity

The compound 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a novel triazinoindole derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is C24H26N6O2S2C_{24}H_{26}N_{6}O_{2}S_{2} with a molecular weight of 494.6 g/mol . The structure combines a triazinoindole moiety with a phenothiazine unit , contributing to its diverse biological activities. The presence of the sulfanyl group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazinoindole compounds exhibit significant antimicrobial properties. In a study evaluating various N-substituted phenyl derivatives of triazinoindoles, many compounds demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antimicrobial agents, suggesting enhanced efficacy against bacterial strains .

Compound NameMIC (µg/mL)Standard Drug MIC (µg/mL)
Compound A816
Compound B48
Compound C1632

Antidepressant and Anticonvulsant Activities

The compound has been investigated for its potential antidepressant and anticonvulsant effects. In preclinical studies, several derivatives showed promising results in animal models, indicating their ability to modulate neurotransmitter systems involved in mood regulation and seizure activity .

Key Findings:

  • Antidepressant Activity: Compounds exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant effects.
  • Anticonvulsant Activity: Certain derivatives demonstrated protective effects against chemically induced seizures in rodent models.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazinoindole structure may interact with central nervous system receptors or modulate enzyme activity linked to neurotransmitter metabolism .

Potential Mechanisms:

  • Serotonin Receptor Modulation: Similar compounds have shown interactions with serotonin receptors, which are crucial in mood regulation.
  • GABAergic Activity: The anticonvulsant properties may be attributed to enhanced GABAergic transmission, providing neuroprotective benefits during seizure episodes.

Case Studies

Several studies have highlighted the importance of this compound in drug development:

  • Study on Antimicrobial Efficacy: A comparative analysis of various triazinoindole derivatives revealed that the compound had superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Assessment: In a controlled study involving rodent models, the compound was shown to significantly reduce seizure frequency compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone, and how can reaction efficiency be optimized?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Preparation of the phenothiazine-acetic acid intermediate via hydrolysis of precursor esters (e.g., ethanol/KOH aqueous solution, followed by acidification with HCl to isolate the product). Reaction monitoring via TLC ensures completion .
  • Step 2 : Coupling the phenothiazine moiety with the triazinoindole-thiol group. Optimization requires controlling stoichiometry (e.g., 1:1 molar ratio) and solvent choice (e.g., ethanol or DMF) to maximize yield. Recrystallization in ethyl acetate improves purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • TLC for real-time reaction monitoring (using silica gel plates and UV visualization) .
  • NMR spectroscopy (1H/13C) to confirm substituent positions, particularly the sulfanyl and ethanone linkages.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtained) to resolve ambiguities in stereoelectronic properties .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s antioxidant or bioactivity mechanisms?

A split-plot experimental design is recommended for multi-variable studies:

  • Primary factors : Concentration gradients (e.g., 0.1–100 µM), exposure time (acute vs. chronic), and biological models (e.g., cell lines vs. in vivo).
  • Secondary factors : Oxidative stress markers (e.g., ROS levels, SOD activity) and molecular targets (e.g., enzyme inhibition assays). Replicates (n=4–5) and randomized block designs minimize variability .
  • Validation : Compare results against known antioxidants (e.g., ascorbic acid) and use ANOVA for statistical significance .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Meta-analysis : Compile datasets from independent studies and assess heterogeneity using tools like Cochran’s Q-test.
  • Methodological audit : Evaluate differences in experimental conditions (e.g., solvent polarity, cell line selection) that may affect bioavailability .
  • Dose-response reevaluation : Confirm linearity/non-linearity in activity curves and identify threshold effects .

Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecotoxicological risks?

Adopt the INCHEMBIOL framework to systematically assess:

  • Physical-chemical properties : LogP, solubility, and hydrolysis rates under varying pH/temperature .
  • Biotic interactions : Use Daphnia magna or Danio rerio models to quantify acute/chronic toxicity (LC50/EC50).
  • Long-term monitoring : Track abiotic degradation pathways (e.g., photolysis, microbial breakdown) over 6–12 months .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with targets (e.g., cytochrome P450 enzymes or DNA intercalation sites). Validate with experimental IC50 values.
  • QSAR models : Corporate substituent effects (e.g., butyl chain length, sulfanyl group) to predict bioactivity trends .

Methodological Considerations

Q. What statistical approaches are essential for validating experimental reproducibility?

  • Power analysis : Determine sample size requirements (α=0.05, β=0.2) to avoid Type I/II errors.
  • Multivariate regression : Identify confounding variables (e.g., solvent purity, temperature fluctuations) .
  • Cross-validation : Use leave-one-out (LOO) or k-fold methods to assess model robustness in computational studies .

Q. How should researchers integrate this compound into broader pharmacological or environmental studies?

  • Comparative matrices : Benchmark against structurally similar compounds (e.g., phenothiazine derivatives) in terms of efficacy, toxicity, and environmental persistence .
  • Longitudinal cohort designs : For ecological studies, monitor bioaccumulation in food chains (e.g., algae → fish → birds) over multiple generations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.